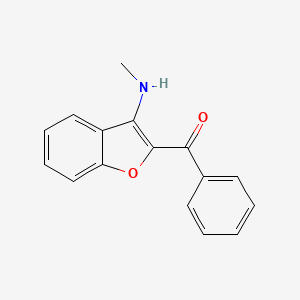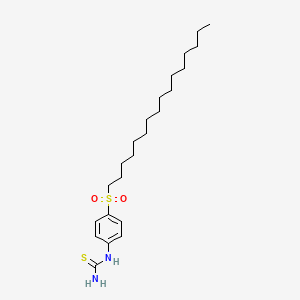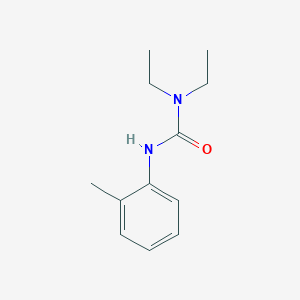
N-(DiPhenyl-Methyl)-Acetoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(DiPhenyl-Methyl)-Acetoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a diphenylmethyl group attached to an acetoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(DiPhenyl-Methyl)-Acetoacetamide typically involves the reaction of diphenylmethane with acetoacetic acid derivatives. One common method includes the use of diphenylmethyl chloride and acetoacetic ester in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: N-(DiPhenyl-Methyl)-Acetoacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetoacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(DiPhenyl-Methyl)-Acetoacetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(DiPhenyl-Methyl)-Acetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Diphenylmethane: Shares the diphenylmethyl group but lacks the acetoacetamide moiety.
Acetoacetanilide: Contains the acetoacetamide moiety but with a different substituent on the nitrogen atom.
Benzyl Acetoacetate: Similar structure but with a benzyl group instead of diphenylmethyl.
Uniqueness: N-(DiPhenyl-Methyl)-Acetoacetamide is unique due to the combination of the diphenylmethyl group and the acetoacetamide moiety, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C17H17NO2 |
|---|---|
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N-benzhydryl-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)12-16(20)18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,18,20) |
InChI-Schlüssel |
ABGMINJTSIRQQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)


